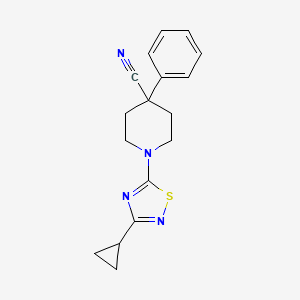![molecular formula C13H12F3NOS2 B12247698 N-({[3,3'-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide](/img/structure/B12247698.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide is an organic compound that features a bithiophene core linked to a trifluorobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide typically involves the following steps:
Formation of 3,3’-bithiophene: This can be achieved through the coupling of 3-bromothiophene using a Suzuki coupling reaction.
Introduction of the Trifluorobutanamide Group: The bithiophene derivative is then reacted with 4,4,4-trifluorobutyryl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide has several applications in scientific research:
Organic Electronics: Used in the development of organic thin-film transistors (OTFTs) due to its semiconducting properties.
Photovoltaic Materials: Incorporated into organic solar cells to improve efficiency and stability.
Sensors: Utilized in the fabrication of chemical sensors due to its conductive properties.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide in organic electronics involves its ability to transport electrons efficiently. The bithiophene core facilitates π-π stacking interactions, which enhance charge mobility. The trifluorobutanamide group contributes to the compound’s stability and electron-withdrawing properties, which lower the energy levels and improve electron transport .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene derivative used in similar applications but lacks the trifluorobutanamide group.
3,3’-Dibromo-2,2’-bithiophene: Another bithiophene derivative used in the synthesis of more complex organic materials.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide group, which enhances its electron-withdrawing capability and stability compared to other bithiophene derivatives. This makes it particularly valuable in applications requiring high electron mobility and stability under operational conditions .
Properties
Molecular Formula |
C13H12F3NOS2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]butanamide |
InChI |
InChI=1S/C13H12F3NOS2/c14-13(15,16)3-1-12(18)17-6-11-5-10(8-20-11)9-2-4-19-7-9/h2,4-5,7-8H,1,3,6H2,(H,17,18) |
InChI Key |
PAIUTWMLNGSMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)CNC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chloro-5-fluorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B12247628.png)

![Ethyl 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine-1-carboxylate](/img/structure/B12247639.png)
![2-(5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12247647.png)
![2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12247655.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B12247665.png)
![9-(2-methoxyethyl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247669.png)
![2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12247675.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12247676.png)
![1-(5-Chloro-2-methylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12247683.png)
![9-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247685.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide; oxalic acid](/img/structure/B12247687.png)
![5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine](/img/structure/B12247693.png)

